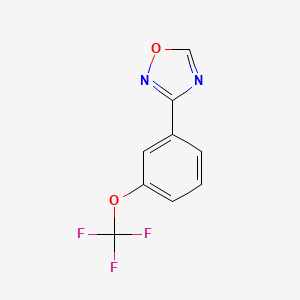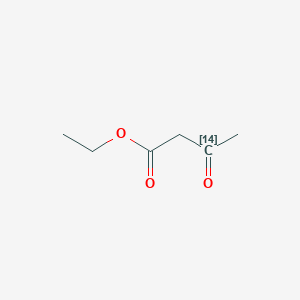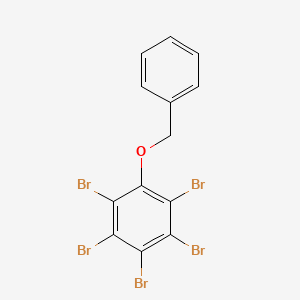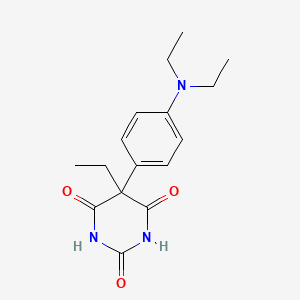![molecular formula C16H14N2O3 B13732267 methyl 4-phenylmethoxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13732267.png)
methyl 4-phenylmethoxypyrazolo[1,5-a]pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-phenylmethoxypyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazole ring fused to a pyridine ring, with a phenylmethoxy group at the 4-position and a methyl ester group at the 3-position.
Preparation Methods
The synthesis of methyl 4-phenylmethoxypyrazolo[1,5-a]pyridine-3-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the condensation of hydrazine with a 1,3-diketone.
Fusion with Pyridine Ring: The pyrazole ring is then fused with a pyridine ring through cyclization reactions.
Introduction of the Phenylmethoxy Group: The phenylmethoxy group is introduced at the 4-position of the pyrazole ring using appropriate reagents and conditions.
Esterification: The carboxylic acid group at the 3-position is esterified to form the methyl ester.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
Methyl 4-phenylmethoxypyrazolo[1,5-a]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenylmethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
Methyl 4-phenylmethoxypyrazolo[1,5-a]pyridine-3-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, such as anti-inflammatory, anticancer, and antimicrobial properties.
Chemical Biology: It is used as a probe to study biological pathways and molecular interactions.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Pharmaceutical Research: It serves as a lead compound for the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of methyl 4-phenylmethoxypyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific biological activity being studied. Research has shown that compounds in this class can interact with kinases, receptors, and other proteins involved in cell signaling and regulation .
Comparison with Similar Compounds
Methyl 4-phenylmethoxypyrazolo[1,5-a]pyridine-3-carboxylate can be compared with other similar compounds, such as:
Methyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate: This compound has a methyl group instead of a phenylmethoxy group at the 4-position.
Methyl 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate: This compound has a hydroxymethyl group at the 5-position.
Pyrazolo[1,5-a]pyrimidines: These compounds have a pyrimidine ring fused to the pyrazole ring instead of a pyridine ring.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities and applications.
Properties
Molecular Formula |
C16H14N2O3 |
|---|---|
Molecular Weight |
282.29 g/mol |
IUPAC Name |
methyl 4-phenylmethoxypyrazolo[1,5-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C16H14N2O3/c1-20-16(19)13-10-17-18-9-5-8-14(15(13)18)21-11-12-6-3-2-4-7-12/h2-10H,11H2,1H3 |
InChI Key |
ZHYOJQOJRYGLOD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C(=CC=CN2N=C1)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2'-Deoxy-5-[2-(trimethylsilyl)ethenyl]uridine](/img/structure/B13732243.png)






